N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with dimethyl groups and a methoxyphenylsulfonylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of dimethyl groups: The benzo[d]thiazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methoxyphenyl group is introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base like triethylamine.
Acetamide formation: Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonamides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of both dimethyl and methoxyphenylsulfonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-4-5-12(2)17-16(11)20-18(25-17)19-15(21)10-26(22,23)14-8-6-13(24-3)7-9-14/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOANCMTNZLHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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